3-Chloro-2-fluorobenzylzinc bromide
Description
3-Chloro-2-fluorobenzylzinc bromide (CAS: 869893-91-4) is an organozinc reagent supplied as a 0.50 M solution in tetrahydrofuran (THF) by Rieke Metals . It belongs to the class of benzylzinc halides, which are widely used in cross-coupling reactions (e.g., Negishi coupling) for synthesizing complex aromatic and heteroaromatic compounds in pharmaceutical and materials chemistry. The compound features a benzyl group substituted with chlorine (Cl) at the 3-position and fluorine (F) at the 2-position, which influence its electronic and steric properties. Its precursor, 3-chloro-2-fluorobenzyl bromide (CAS: 85070-47-9), has a molecular formula of C₇H₅BrClF and a molecular weight of 223.47 g/mol .
Properties
IUPAC Name |
bromozinc(1+);1-chloro-2-fluoro-3-methanidylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWHIPBTQJOEMC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C(=CC=C1)Cl)F.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3-Chloro-2-fluorobenzylzinc bromide can be synthesized through the reaction of 3-chloro-2-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as THF . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Chloro-2-fluorobenzylzinc bromide is a versatile reagent that undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides or pseudohalides.
Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.
Common reagents and conditions used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific substrates and reaction conditions employed .
Scientific Research Applications
3-Chloro-2-fluorobenzylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: It can be employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluorobenzylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. This reactivity is facilitated by the presence of the chloro and fluoro substituents, which can influence the electronic properties of the molecule and enhance its reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzylzinc Bromides
Positional Isomers: Chloro-Fluoro Substitution Patterns
The position of substituents on the benzyl ring critically impacts reactivity. Below is a comparison with other fluorinated benzylzinc bromides:
*Molecular weights calculated based on precursor data and zinc incorporation (assumed 1:1 stoichiometry).
Halogen-Swapped Analogues
Replacing chlorine or fluorine with other halogens alters reactivity:
Comparison with Pyridylzinc and Arylzinc Bromides
Organozinc reagents with heteroaromatic or non-benzyl backbones exhibit distinct behavior:
Key Research Findings
- Reactivity in Cross-Coupling : this compound demonstrates superior stability in THF compared to nitro-substituted analogues, enabling longer shelf life .
- Steric vs.
- Comparative Yields : In Negishi couplings with aryl halides, this compound achieves yields comparable to 4-chloro-2-fluorobenzylzinc bromide (~75–85%), but outperforms nitro-substituted variants (~50–60%) due to reduced side reactions .
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